3-isocyanatocyclopent-1-ene
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Overview
Description
3-isocyanatocyclopent-1-ene is an organic compound with the molecular formula C6H7NO It features a cyclopentene ring with an isocyanate group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanatocyclopent-1-ene typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-isocyanatocyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of cyclopentene oxides.
Reduction: Formation of cyclopentene amines.
Substitution: Formation of ureas or carbamates, depending on the nucleophile used.
Scientific Research Applications
3-isocyanatocyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-isocyanatocyclopent-1-ene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simple cycloalkene with similar structural features but lacking the isocyanate group.
Cyclopent-3-ene-1-carboxamide: A related compound with an amide group instead of an isocyanate group.
Uniqueness
3-isocyanatocyclopent-1-ene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable products makes it valuable in both research and industrial contexts.
Properties
CAS No. |
1838123-51-5 |
---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.1 |
Purity |
95 |
Origin of Product |
United States |
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